N−H···O hydrogen bonds: Play a significant role in dictating the packing polymorphism, with subtle variations contributing to the different arrangements observed in Form I and Form II. []
Weak C−H···F and F···F interactions: Contribute to the overall stability of the crystal structures. []
Compound Description: This compound is a heterocyclic amide synthesized through a microwave-assisted Fries rearrangement using (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone as a key intermediate []. The synthesis process was investigated using density functional theory (DFT) calculations.
2-Fluoro-N′-(3-fluorophenyl)benzimidamide
Compound Description: This compound exhibits configurational isomerism, forming both Z and E isomers, with the E isomer showing dimorphism []. The study focused on understanding the role of N–H⋯π interactions in the formation of these isomers and the impact of temperature on their interconversion.
(Z)-4-fluoro-N′-(3-fluorophenyl)benzimidamide
Compound Description: This compound exhibits solvatomorphism, forming both anhydrous and hydrate forms depending on the crystallization solvent []. The study investigated the role of intermolecular O–H⋯F interactions in the hydrate form and compared the structural features and energetics of both solvatomorphs.
Compound Description: This compound, identified as BMS-795311, is a potent cholesteryl ester transfer protein (CETP) inhibitor belonging to a series of triphenylethanamine (TPE) ureas and amides []. Preclinical studies demonstrated its ability to increase HDL cholesterol and inhibit CE transfer activity without causing blood pressure increase or aldosterone synthase induction, unlike the reference compound torcetrapib.
4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide
Compound Description: This compound was synthesized by reacting 4-fluorobenzohydrazide with phthalic anhydride in acetic acid []. Its structure was confirmed by single-crystal X-ray diffraction, and theoretical calculations were performed to analyze its molecular properties.
Compound Description: In this compound, the thiazole ring adopts a planar conformation and forms specific dihedral angles with the 4-fluorophenyl and 2-fluorophenyl rings []. The crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds.
Compound Description: This compound represents a 2:1 product from the reaction of 3-fluorobenzoyl chloride and 2-aminopyridine []. Notably, it displays a disordered 3-fluorobenzene ring in its crystal structure.
Compound Description: This group comprises a series of quinoline benzamide derivatives designed and evaluated for their anticancer activity against breast cancer cells (MDA-MB-231) []. These compounds were synthesized by incorporating various substituents on the benzamide ring and tested for their in vitro potency.
Compound Description: This series of benzamide derivatives was synthesized and characterized using various spectroscopic techniques, including 1H-NMR, 13C-NMR, FT-IR, and LC-MS analysis [].
3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
Compound Description: This compound crystallizes with two independent molecules in the asymmetric unit []. The dihedral angle between the two benzene rings in each molecule differs, demonstrating conformational flexibility.
3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide
Compound Description: This compound exhibits a significantly smaller dihedral angle between the two benzene rings compared to 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide []. This observation suggests a stronger preference for a more planar conformation.
3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide
Compound Description: This compound, similar to the bromo analog, displays a small dihedral angle between the benzene rings, indicating a preference for a more planar conformation [].
Compound Description: Identified as MMV665807, this compound exhibits potent anti-staphylococcal and anti-biofilm properties []. It effectively kills S. aureus biofilms, showing a lower minimal biofilm killing concentration compared to conventional antibiotics.
Compound Description: This compound exhibits a nearly planar structure, stabilized by intramolecular hydrogen bonds forming S(5) and S(6) ring motifs []. The crystal packing involves π–π stacking interactions and C—H⋯·F hydrogen bonds.
4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide (LY-334370) and its C3-to-C3 linked dimers
Compound Description: LY-334370 is a selective agonist of the 5-HT1F receptor []. A series of homologous dimers were generated by linking two molecules of LY-334370 through various linkers at the C3 position, resulting in significant variations in affinity and selectivity towards different 5-HT1 receptor subtypes.
Compound Description: This compound is investigated for its potential in preventing and treating neurodegenerative diseases, particularly Alzheimer's disease []. It exhibits specific inhibitory activity against the S1 pocket of GCP II, a protein implicated in neurodegeneration.
3-Fluoro-N-(p-tolyl)benzamide
Compound Description: In this compound, the amide group adopts a non-planar conformation with respect to both the fluorobenzene and methylbenzene rings []. The crystal structure shows molecules linked through N—H⋯O hydrogen bonds, forming stacks along the b-axis.
Compound Description: This compound, synthesized from 2-amino-3-bromo-1,4-naphthoquinone and 4-fluorobenzoyl chloride, displays a unique conformation where two p-fluorophenyl rings are inclined to the naphthoquinone ring system []. The crystal packing involves close intermolecular F⋯O and Br⋯O contacts, along with weak C—H⋯O and C—H⋯F interactions.
Compound Description: This hydrazone derivative exhibits a nearly planar molecular structure with a small dihedral angle between the benzene rings []. The crystal packing involves weak C—H⋯O interactions, π–π interactions, and a C⋯F short contact.
Compound Description: This compound acts as a Type II DFG-out inhibitor of RIPK3, a kinase involved in necroptosis []. It was identified through structure-based drug design efforts targeting this specific kinase conformation.
Compound Description: This benzamide derivative demonstrates potent inhibitory activity against class I HDAC isoforms and the human myelodysplastic syndrome cell line (SKM-1) []. It exhibits excellent in vivo antitumor activity in preclinical models.
Compound Description: This compound is a synthetic intermediate used in the preparation of Afatinib []. Optimizing its synthesis route is crucial due to its significance in producing the final drug molecule.
Compound Description: Identified as BMS-777607, this compound exhibits potent and selective inhibitory activity against Met kinase []. It demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model after oral administration.
Compound Description: This series of compounds was synthesized and evaluated for their antibacterial, anti-inflammatory, and antioxidant activities []. The study aimed to explore the potential of these compounds as novel therapeutic agents.
Compound Description: This compound, identified as Hu7691, acts as a potent and selective Akt inhibitor with reduced cutaneous toxicity compared to earlier Akt inhibitors [, ]. Its development aimed at addressing the dose-limiting toxicity of rash associated with other Akt inhibitors in clinical trials.
Compound Description: The crystal structure of this compound has been determined using X-ray single-crystal determination, and its molecular packing is characterized by N–H···O hydrogen bonds [].
Compound Description: This benzamide derivative exhibits potent inhibitory activity against class I HDACs, particularly HDAC3, and shows antiproliferative activity against HepG2 cells []. It also demonstrates synergistic effects when combined with other anticancer agents.
Compound Description: The crystal structure of this compound reveals a significant dihedral angle between the chloro- and fluoro-substituted benzene ring and the naphthalene ring system []. The molecules are linked by N—H⋯O hydrogen bonds, forming zigzag chains along the crystallographic axis.
Compound Description: This copper(I) complex features a distorted tetrahedral coordination geometry around the copper center []. The ligand incorporates a 4-fluoroaniline moiety.
Compound Description: This compound's crystal structure contains two independent molecules linked by intermolecular N—H⋯O hydrogen bonds []. The three-dimensional network is further stabilized by π–π interactions.
Compound Description: This compound and its hydrated crystalline form are investigated for their potential use in treating cancer by modulating protein kinase activity [, ]. They represent a class of compounds being explored for their anticancer properties.
Compound Description: This compound exhibits three independent molecules in its crystal structure, each with a disordered 3-fluorophenyl group []. Strong intramolecular and intermolecular hydrogen bonds contribute to the crystal packing.
4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide
Compound Description: This compound crystallizes in the monoclinic crystal system with a space group of P121/c1 [].
Compound Description: This compound exists in various crystalline forms, including a hydrated form, and is investigated for its use in crop protection formulations [, ].
Compound Description: This compound, known as a protox inhibitor, was synthesized from 7-fluoro-3,4-dihydro-2-methylbenzoxazinone []. The heterocyclic ring adopts a screw-boat conformation, and the molecules are linked by intermolecular C—H⋯O hydrogen bonds.
N-(3-amino-4-fluoro-phenyl)- sulfonsäureamiden, N-(3-amino-4-fluoro-phenyl) carboxamides, and N-(3-amino-4-fluoro-phenyl)- carbamates
Compound Description: These are classes of compounds that can be synthesized from 1-fluoro-2,4-diaminobenzol [].
Compound Description: This compound, identified as 18F-MEL050, is a benzamide-based PET radiotracer used for imaging regional lymph node metastasis in melanoma []. The study assessed its efficacy when administered via different routes.
2-Fluoro-N-(4-methoxyphenyl)benzamide
Compound Description: The crystal structure of this compound shows a non-planar conformation for the fluorobenzene and methoxybenzene rings relative to the amide group []. Intermolecular N—H⋯O hydrogen bonds, C—H⋯O, and C—H⋯F interactions contribute to the crystal packing.
Fluoro-Containing Polyimides Derived from 2,2′-bis(trifluoromethyl)-4,4′-bis[4-(4-amino-3-methyl)benzamide]biphenyl (MABTFMB)
Compound Description: These polymers are synthesized using MABTFMB, a fluoro-containing diamine, alongside other dianhydrides []. These materials exhibit desirable properties like optical transparency, high storage modulus, and good thermal properties, making them suitable for applications requiring high performance.
Compound Description: In the crystal structure of this compound, the carbazole unit and fluorophenyl ring adopt specific conformations []. The crystal packing involves face-to-face and edge-to-face interactions between these units.
Compound Description: This compound exhibits a dihedral angle between the aromatic rings and features an intramolecular bifurcated N-H⋯(O,Cl) link due to the presence of the ortho-Cl atom on the benzene ring [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.